2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
172974-28-6 |
|---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-17-14(10-18-15)11-4-2-1-3-5-11/h1-10H |
InChI Key |
FHNFQYKXKNTYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 2 4 Chlorophenyl 4 Phenyl 1,3 Oxazole
Classical Approaches to 1,3-Oxazole Core Synthesis Relevant to 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole
Classical methods for the construction of the 1,3-oxazole ring have been established for over a century and remain valuable tools in organic synthesis. These approaches typically involve the formation of the oxazole (B20620) ring through cyclodehydration or condensation reactions from readily available starting materials.
Cyclodehydration Reactions
Cyclodehydration reactions are a cornerstone of oxazole synthesis, involving the intramolecular removal of a water molecule from a suitable precursor to form the aromatic ring. The most prominent of these is the Robinson-Gabriel synthesis.
The Robinson-Gabriel synthesis , first described in the early 20th century, utilizes a 2-acylamino-ketone as the key intermediate. wikipedia.orgsynarchive.com For the synthesis of this compound, the requisite precursor would be N-(2-oxo-2-phenylethyl)-4-chlorobenzamide. This intermediate undergoes cyclization followed by dehydration, typically promoted by a strong dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. wikipedia.orgpharmaguideline.com The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate, which then eliminates water to yield the oxazole.
Table 1: Representative Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Reference |
| Concentrated Sulfuric Acid (H₂SO₄) | Heating | pharmaguideline.com |
| Polyphosphoric Acid (PPA) | Heating, often 100-150 °C | ijpsonline.com |
| Phosphorus Oxychloride (POCl₃) | Reflux in an inert solvent | ijpsonline.com |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent, often used in solid-phase synthesis | wikipedia.org |
Condensation Reactions
Condensation reactions involve the intermolecular joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. These methods offer a more convergent approach to the oxazole core.
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles, but its principles can be adapted for 2,4-disubstituted analogues. wikipedia.orgdbpedia.org This reaction typically involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org For the target molecule, a plausible pathway would involve the reaction of a derivative of 2-amino-1-phenylethanone with 4-chlorobenzaldehyde (B46862) or a related 4-chlorobenzoyl derivative.
Another relevant condensation approach is the Bredereck reaction , which synthesizes oxazoles from α-haloketones and amides. ijpsonline.com In the context of this compound, this would involve the reaction of 2-bromoacetophenone (B140003) with 4-chlorobenzamide (B146232). This method is often efficient and proceeds under relatively mild conditions. ijpsonline.com
Modern Catalytic Approaches for this compound Synthesis
Contemporary synthetic chemistry has seen a shift towards catalytic methods that offer higher efficiency, selectivity, and sustainability. These approaches are highly relevant for the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed Cyclizations
Transition metals, particularly palladium and copper, have proven to be exceptional catalysts for the formation of heterocyclic rings.
Palladium- and Copper-cocatalyzed direct arylation has emerged as a powerful tool for C-H bond functionalization. innovareacademics.inresearchgate.net This methodology could be applied to the synthesis of the target oxazole by coupling a pre-formed 4-phenyloxazole (B1581195) with 4-chlorobromobenzene. The catalytic system, often comprising a palladium source like Pd(PPh₃)₄ and a copper(I) co-catalyst, facilitates the direct formation of the C-C bond at the 2-position of the oxazole ring. innovareacademics.ininnovareacademics.in
Copper-catalyzed reactions are also prominent in oxazole synthesis. For instance, copper(II) triflate has been shown to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. researchgate.netorganic-chemistry.org To obtain this compound via this route, one would react a diazoketone derived from acetophenone (B1666503) with 4-chlorobenzamide in the presence of the copper catalyst.
Table 2: Examples of Transition Metal-Catalyzed Reactions for 2,4-Disubstituted Oxazoles
| Catalytic System | Reactants | Key Features | Reference |
| Pd(PPh₃)₄ / CuI | 4-Aryloxazole and Aryl Bromide | Direct C-H arylation at the C2 position. | innovareacademics.inresearchgate.net |
| Cu(OTf)₂ | α-Diazoketone and Amide | Good yields and functional group tolerance. | researchgate.netorganic-chemistry.org |
| Copper(II) complex on magnetic nanoparticles | 2-Bromoacetophenone and Benzamide | Heterogeneous catalysis, reusable catalyst. | jsynthchem.comjsynthchem.com |
Organocatalytic Methods
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for oxazole synthesis. While specific examples for this compound are not abundant, general principles can be applied. For instance, Brønsted acids can catalyze the cyclization of α-diazoketones with amides, providing a metal-free pathway to 2,4-disubstituted oxazoles.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of oxazole synthesis, this includes the use of greener solvents, energy-efficient reaction conditions, and catalysts with low toxicity.
Microwave-assisted synthesis has been shown to significantly accelerate the formation of oxazole rings, often leading to higher yields in shorter reaction times. ijpsonline.com For example, the reaction of p-substituted 2-bromoacetophenone and urea (B33335) can be carried out under microwave irradiation in DMF. ijpsonline.com
The use of ionic liquids as solvents provides a recyclable and often more efficient reaction medium for reactions such as the van Leusen oxazole synthesis. nih.gov Furthermore, reactions catalyzed by iodine in solvents like DMF offer a more environmentally benign alternative to some metal-catalyzed processes. ijpsonline.com The development of heterogeneous catalysts, such as copper complexes immobilized on magnetic nanoparticles, allows for easy catalyst recovery and reuse, further enhancing the green credentials of the synthesis. jsynthchem.comjsynthchem.com
An exploration into the synthesis of the heterocyclic compound this compound reveals a variety of strategic routes, from classic cyclocondensations to modern catalytic methodologies. The construction of this specific 2,4-disubstituted oxazole framework demands careful consideration of precursor selection to ensure correct substituent placement. This article delves into the synthetic methodologies, focusing on multi-component reactions, chemo- and regioselectivity, and novel advancements in the field.
Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 4 Chlorophenyl 4 Phenyl 1,3 Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation
One-dimensional ¹H and ¹³C NMR spectra are crucial for the initial structural confirmation of 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole. The analysis of chemical shifts, signal multiplicities, and integration values allows for the assignment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the chlorophenyl and phenyl rings, as well as the single proton on the oxazole (B20620) ring. The protons on the 4-chlorophenyl group would appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The protons of the phenyl group at the 4-position of the oxazole ring would likely present as a more complex multiplet. A key signal would be the singlet corresponding to the proton at the 5-position of the oxazole ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbon atoms of the oxazole ring and the two phenyl rings. The carbon atoms of the oxazole ring (C2, C4, and C5) would have characteristic chemical shifts. The carbon atoms of the 4-chlorophenyl and phenyl rings would also show distinct signals, with the carbon attached to the chlorine atom exhibiting a characteristic shift.
A study reporting the synthesis of a series of 2,5-disubstituted oxazoles provides experimental data for a closely related isomer, 2-(4-chlorophenyl)-5-phenyloxazole. amazonaws.com It is important to note the difference in nomenclature, where the phenyl group is at the 5-position instead of the 4-position. The reported spectral data for this isomer is presented below and can be used as a reference for predicting the spectral features of this compound.
Interactive Data Table: ¹H and ¹³C NMR Data for 2-(4-chlorophenyl)-5-phenyloxazole amazonaws.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks |
| ¹H | 8.02 | d, J = 7.8 Hz, 2H |
| 7.68 | d, J = 7.5 Hz, 2H | |
| 7.45-7.41 | m, 5H | |
| 7.33 | t, J = 7.2 Hz, 1H | |
| ¹³C | 160.22 | |
| 151.55 | ||
| 136.42 | ||
| 129.16 | ||
| 128.99 | ||
| 128.63 | ||
| 127.83 | ||
| 127.54 | ||
| 125.95 | ||
| 124.25 | ||
| 123.56 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms, which is essential for an unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the phenyl and chlorophenyl rings, confirming their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the oxazole proton would correlate with the signal of the C5 carbon of the oxazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For example, correlations would be expected between the protons of the phenyl ring and the C4 and C5 carbons of the oxazole ring, and between the protons of the chlorophenyl ring and the C2 carbon of the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the phenyl and chlorophenyl rings and the oxazole ring, helping to define the preferred orientation of the aryl substituents.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₁₅H₁₀ClNO, the expected monoisotopic mass is 255.0451 g/mol . Experimental HRMS data for the related isomer 2-(4-chlorophenyl)-5-phenyloxazole has been reported as 255.0447, which is in close agreement with the calculated value. amazonaws.com
Interactive Data Table: HRMS Data for 2-(4-chlorophenyl)-5-phenyloxazole amazonaws.com
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀ClNO |
| Calculated Monoisotopic Mass (M+) | 255.0451 |
| Found Mass (M+) | 255.0447 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of small molecules and radicals.
Common fragmentation pathways for similar heterocyclic compounds often involve the cleavage of the heterocyclic ring and the loss of substituents. For the target molecule, one might expect to see fragment ions corresponding to the loss of CO, HCN, or the chlorophenyl and phenyl groups. The fragmentation of 2-aryl-4-phenyl-oxazole derivatives has been studied, indicating that the loss of CO and HCN are common fragmentation pathways. epa.gov A detailed MS/MS analysis would allow for the proposal of a complete fragmentation pathway, further confirming the structure of the molecule.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR and Raman spectra of this compound would be expected to show characteristic bands for the C-H, C=C, C=N, and C-O functional groups.
Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹.
Oxazole ring vibrations: The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1650-1500 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely appear in the 1250-1020 cm⁻¹ range.
C-Cl stretching: A band in the lower frequency region, typically around 800-600 cm⁻¹, corresponding to the C-Cl bond of the chlorophenyl group.
Studies on similar compounds, such as 2-(4-chlorophenyl)-1H-imidazole derivatives, have shown characteristic IR bands that can be used for comparison and assignment of the vibrational modes in the target molecule. researchgate.net
Interactive Data Table: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=N stretch (oxazole) | 1650 - 1550 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-O-C stretch (oxazole) | 1250 - 1020 |
| C-Cl stretch | 800 - 600 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. While a specific, experimentally recorded IR spectrum for this compound is not detailed in the available literature, the expected absorption bands can be predicted based on its constituent parts: a 1,3-oxazole ring, a monosubstituted phenyl ring, and a para-substituted chlorophenyl ring.
The IR spectrum is expected to be characterized by several key regions. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ will likely contain characteristic C=C and C=N stretching vibrations from the phenyl and oxazole rings. The C-O-C stretching of the oxazole ether linkage usually produces strong bands in the 1050-1250 cm⁻¹ region. Finally, the C-Cl stretching vibration of the chlorophenyl group is anticipated in the fingerprint region. A related study on a 2-(4-chlorophenyl) substituted imidazole (B134444) derivative provides context for the assignment of these vibrational modes. malayajournal.org
Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Phenyl & Chlorophenyl | 3100 - 3000 |
| C=C and C=N Ring Stretch | Oxazole & Phenyl Rings | 1650 - 1500 |
| C-O-C Asymmetric & Symmetric Stretch | Oxazole Ring | 1250 - 1050 |
| Aromatic C-H In-Plane Bend | Phenyl & Chlorophenyl | 1300 - 1000 |
| Aromatic C-H Out-of-Plane Bend | Phenyl & Chlorophenyl | 900 - 675 |
| C-Cl Stretch | Chlorophenyl | 850 - 550 |
This table is predictive and based on general spectroscopic data and analysis of similar compounds.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes of the phenyl and chlorophenyl groups. The symmetric C=C stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, should be prominent in the Raman spectrum. The C-Cl bond may also give rise to a detectable Raman signal. Computational studies on similar 2-(4-chlorophenyl) substituted heterocycles have been used to simulate and assign Raman spectral data. malayajournal.org
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A complete SCXRD study for this compound is not available in the surveyed literature. However, analysis of closely related structures, such as isomers and analogues, can provide significant insight into the expected solid-state conformation and crystal packing.
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
The solid-state architecture of this compound is likely governed by a combination of weak non-covalent interactions. Analysis of analogous crystal structures reveals the primary forces that are expected to direct its molecular assembly.
Halogen Bonding: The chlorine atom on the chlorophenyl ring can act as a halogen bond donor, interacting with electron-rich atoms (like the nitrogen or oxygen of the oxazole ring) or π-systems of neighboring molecules.
π-π Stacking: The presence of multiple aromatic rings (two phenyl and one oxazole) suggests that π-π stacking interactions could play a role in stabilizing the crystal lattice.
C-H···π and C-H···X Interactions: Hydrogen atoms on the phenyl rings can interact with the π-electron clouds of adjacent rings (C-H···π). Additionally, interactions between these hydrogen atoms and the chlorine (C-H···Cl), nitrogen (C-H···N), or oxygen (C-H···O) atoms are highly probable.
Table 2: Percentage Contribution of Intermolecular Contacts in Analogous Crystal Structures
| Intermolecular Contact Type | Contribution in 1,3-Thiazole Analogue (%) kayseri.edu.trnih.gov | Contribution in 1,2-Oxazole Analogue (%) gazi.edu.trnih.gov |
| H···H | 39.2 | 48.7 |
| C···H / H···C | 25.2 | 22.2 |
| Cl···H / H···Cl | 11.4 | 8.8 |
| O···H / H···O | 8.0 | 8.2 |
Data is from 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole and 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, respectively, and serves as a model for the title compound.
These data indicate that van der Waals forces, primarily H···H and C···H contacts, are the most significant contributors to crystal packing, with halogen-involved interactions also playing a substantial role. kayseri.edu.trnih.gov
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state is expected to be non-planar. Steric hindrance between the ortho-hydrogens of the phenyl rings and the central oxazole ring would force the aromatic substituents to twist out of the plane of the heterocycle. The extent of this twisting is defined by the dihedral angles between the ring planes. Crystallographic data from closely related structures provide excellent estimates for these angles.
Table 3: Dihedral Angles in Structurally Related Compounds
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |
| 4-(4-chlorophenyl)-5-phenylisoxazole meral.edu.mm | Isoxazole (B147169) | 4-Chlorophenyl | 38.32 |
| 4-(4-chlorophenyl)-5-phenylisoxazole meral.edu.mm | Isoxazole | Phenyl | 43.91 |
| 2-(4-chlorophenyl)-...-5-phenyl-1,3-thiazole kayseri.edu.trnih.gov | Thiazole | 4-Chlorophenyl | 13.12 |
| 2-(4-chlorophenyl)-...-5-phenyl-1,3-thiazole kayseri.edu.trnih.gov | Thiazole | Phenyl | 43.79 |
Based on these analogues, significant dihedral angles between all three rings are expected, confirming a twisted molecular conformation in the crystalline state.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The conjugated system of this compound, which extends across the two phenyl rings and the central oxazole moiety, is expected to give rise to strong absorption bands in the ultraviolet region.
These absorptions are attributable to π → π* electronic transitions. Studies on various oxazole and oxadiazole derivatives show intense absorption maxima (λmax) typically in the range of 300 to 360 nm. globalresearchonline.netresearchgate.net The exact position and intensity of the absorption band for the title compound would be influenced by the solvent polarity, a phenomenon known as solvatochromism. A bathochromic (red) shift in the absorption maximum upon increasing solvent polarity is often indicative of a π → π* transition in similar molecules. researchgate.net
Theoretical and Computational Chemistry Studies of 2 4 Chlorophenyl 4 Phenyl 1,3 Oxazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to chemical reactions.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various ground-state properties. For this compound, a DFT analysis would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to obtain optimized molecular geometry (bond lengths and angles), vibrational frequencies, and other electronic properties.
A key output of DFT calculations is the total energy of the molecule, which corresponds to the most stable arrangement of its atoms. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the accuracy of the computed structure. Furthermore, DFT is used to derive other important electronic metrics, as detailed in the following sections.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole (B20620) ring due to the presence of lone pairs of electrons. The hydrogen atoms of the phenyl rings would be expected to show a positive potential. The chlorine atom, being electronegative, would also influence the electrostatic potential distribution.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed over the oxazole ring and the chlorophenyl group.
Table 1: Hypothetical Frontier Molecular Orbital Data for a Phenyl-Substituted Oxazole
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from an FMO analysis.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis helps to identify the most stable conformations and the energy barriers between them.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically changing a specific dihedral angle (the angle between four atoms) and calculating the energy at each step. The resulting plot of energy versus the dihedral angle reveals the low-energy conformations (energy minima) and the transition states (energy maxima) that separate them.
For this compound, PES scans would be essential to understand the rotational freedom of the two phenyl rings relative to the central oxazole ring. By identifying the most stable conformations, researchers can gain insights into how the molecule might interact with biological targets.
Molecular Dynamics (MD) Simulations
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule behaves in a more realistic environment. This information is particularly valuable for understanding how the molecule might behave in a biological system, including its ability to cross cell membranes and bind to receptors. The simulation would track the trajectory of each atom, providing a wealth of information about the molecule's dynamic properties.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are instrumental in predicting spectroscopic data, which can then be correlated with experimental findings to confirm molecular structures and understand electronic distributions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei.
For this compound, theoretical calculations would predict distinct chemical shifts for each hydrogen and carbon atom. The calculated values are highly sensitive to the electronic environment of each nucleus. For instance, the protons on the phenyl and chlorophenyl rings would exhibit shifts in the aromatic region (typically 7-8 ppm), with variations depending on their position relative to the oxazole ring and the chlorine atom. Similarly, the carbon atoms of the heterocyclic oxazole ring and the two aromatic rings would have characteristic ¹³C chemical shifts.
A comparison between theoretically calculated and experimentally obtained NMR spectra is crucial. A strong correlation validates the computed molecular geometry and provides confidence in the theoretical model. Discrepancies can often be attributed to solvent effects or conformational dynamics not accounted for in the gas-phase calculations.
Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Aromatic Carbons in Substituted Phenyl Rings (Illustrative) Note: This table is illustrative of typical shifts and not based on specific literature data for the title compound.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) |
|---|---|
| C (ipso, attached to oxazole) | 125 - 135 |
| C (ortho) | 128 - 130 |
| C (meta) | 129 - 131 |
| C (para) | 130 - 140 |
| C (ipso, attached to Cl) | 132 - 138 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectral bands.
For this compound, key vibrational modes would include:
C-H stretching vibrations of the aromatic rings (typically ~3000-3100 cm⁻¹).
C=N and C=C stretching vibrations within the oxazole and phenyl rings (in the 1500-1650 cm⁻¹ region).
C-O-C stretching of the oxazole ring.
The characteristic C-Cl stretching vibration.
Theoretical spectra are often generated by applying a scaling factor to the calculated frequencies to account for anharmonicity and limitations of the theoretical level. The agreement between the scaled theoretical spectrum and the experimental one is a powerful tool for structural confirmation.
Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups Note: This table is illustrative and not based on specific literature data for the title compound.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Oxazole/Phenyl C=N, C=C Stretch | 1500 - 1650 |
| Oxazole C-O-C Stretch | 1050 - 1250 |
| C-Cl Stretch | 700 - 850 |
Reaction Mechanism Studies and Transition State Analysis for this compound Synthesis
Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. The synthesis of 2,4-disubstituted oxazoles can proceed through various routes, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.
A computational study of the synthesis of this compound would involve:
Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.
Locating Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants to products. This is often done using methods like synchronous transit-guided quasi-Newton (STQN).
Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Such studies would elucidate the reaction's feasibility, determine the rate-determining step by identifying the highest energy barrier, and provide a detailed understanding of the bond-forming and bond-breaking processes involved in the cyclization to form the oxazole ring.
Non-Covalent Interaction (NCI) Analysis in Aggregates or Ligand-Receptor Complexes
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. NCI analysis, often visualized through plots based on the reduced density gradient, can identify and characterize weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking.
For this compound, NCI analysis could be used to:
Study Crystal Packing: Understand how molecules interact in the solid state, identifying key interactions like π-stacking between phenyl rings or halogen bonding involving the chlorine atom.
Analyze Ligand-Receptor Binding: If the molecule is studied as a ligand for a biological target (e.g., an enzyme or receptor), NCI analysis can pinpoint the specific interactions (e.g., hydrophobic interactions, halogen bonds) that stabilize the binding pose. The chlorophenyl and phenyl moieties provide ample opportunity for such interactions.
Quantitative Structure–Activity Relationship (QSAR) and Quantitative Structure–Property Relationship (QSPR) Modeling Principles
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are fundamental in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.
The development of a QSAR/QSPR model for a series of oxazole derivatives, including this compound, would involve:
Data Set Collection: Assembling a group of structurally related oxazoles with measured biological activity (for QSAR) or a specific property (for QSPR).
Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation relating the descriptors to the activity/property.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For this compound, descriptors such as its hydrophobicity (logP), molecular weight, polar surface area, and electronic properties derived from quantum chemical calculations would be important inputs for such models to predict its behavior and guide the design of new analogues with desired properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Chlorophenyl 4 Phenyl 1,3 Oxazole Analogs
Impact of Substituent Modifications on Molecular Properties
The physicochemical properties of a molecule are critical determinants of its biological fate. For 2,4-diaryl oxazole (B20620) analogs, modifications to the substituent groups on the phenyl rings can profoundly influence their electronic, steric, and lipophilic characteristics, which in turn govern their efficacy and behavior in a biological system.
The electronic nature of substituents on the phenyl rings can alter the electron density of the entire molecule, including the oxazole core. This influences the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with a biological target. The Hammett constant (σ) is a quantitative measure of the electron-donating or electron-withdrawing effect of a substituent on a benzene (B151609) ring.
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), have positive Hammett constants and decrease the electron density on the aromatic ring. Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or methyl (-CH₃), possess negative Hammett constants and increase the ring's electron density.
In the context of 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole analogs, modifying the substituents on either phenyl ring can modulate the reactivity and binding affinity. For example, introducing a strong EWG on the 4-phenyl ring could enhance interactions with an electron-rich region of a receptor active site. A quantitative relationship can often be established where biological activity is correlated with the Hammett constant of the substituent.
Table 1: Hammett Constants (σ) for Common Substituents
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -OCH₃ | 0.12 | -0.27 | Electron-Donating |
| -CH₃ | -0.07 | -0.17 | Electron-Donating |
| -H | 0.00 | 0.00 | Neutral |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing |
| -Br | 0.39 | 0.23 | Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Electron-Withdrawing |
This table presents standard Hammett constant values which are used in QSAR studies to quantify the electronic influence of substituents.
The size and shape of a substituent, its steric bulk, can significantly impact a molecule's ability to fit into a binding pocket. A bulky substituent may create steric hindrance, preventing optimal alignment with the target, or it could provide beneficial van der Waals interactions that enhance binding. The Taft steric constant (E_s) is a parameter used to quantify the steric effect of a substituent. spu.edu.sywikipedia.org More negative E_s values indicate greater steric bulk.
For analogs of this compound, introducing bulky groups like a tert-butyl group (E_s = -1.54) versus a smaller methyl group (E_s = -1.24) at various positions on the phenyl rings could dramatically alter biological activity. slideshare.net If the binding pocket is constrained, smaller substituents would be favored. Conversely, a larger, sterically demanding group might be necessary to access a deeper hydrophobic pocket within the receptor. The Taft equation combines both electronic (σ*) and steric (E_s) parameters to model their combined influence on reaction rates and, by extension, biological activity. wikipedia.org
Table 2: Representative Taft Steric Constants (E_s)
| Substituent | Taft Constant (E_s) | Relative Steric Bulk |
|---|---|---|
| -H | 1.24 | Very Low |
| -CH₃ | 0.00 | Low |
| -CH₂CH₃ | -0.07 | Moderate |
| -CH(CH₃)₂ | -0.47 | High |
| -C(CH₃)₃ | -1.54 | Very High |
This table provides illustrative Taft constant values to demonstrate the quantification of steric bulk for different functional groups.
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial property that affects absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient between octanol and water (logP). A molecule's logP value influences its ability to cross cell membranes and the blood-brain barrier.
For this compound analogs, lipophilicity can be tuned by adding or removing hydrophobic or hydrophilic substituents. Adding alkyl or halogen groups generally increases logP, while adding hydroxyl (-OH) or amino (-NH₂) groups decreases it. There is often an optimal range of lipophilicity for biological activity; a compound that is too hydrophilic may not cross membranes to reach its target, while one that is too lipophilic may be poorly soluble in aqueous media or be sequestered in fatty tissues.
Quantitative structure-activity relationship (QSAR) studies often use calculated logP (CLogP) values to build predictive models. For a series of analogs, a parabolic relationship between logP and biological activity is frequently observed, indicating an optimal lipophilicity for the desired effect.
Table 3: Calculated logP (CLogP) for Illustrative Analogs
| R1 (on 2-phenyl) | R2 (on 4-phenyl) | Illustrative CLogP |
|---|---|---|
| 4-Cl | H | 5.10 |
| 4-Cl | 4-OH | 4.85 |
| 4-Cl | 4-CH₃ | 5.55 |
| 4-Cl | 4-OCH₃ | 5.05 |
This table shows representative calculated logP values to illustrate how different substituents can modulate the lipophilicity of the core 2,4-diaryl oxazole structure.
Positional Isomerism and its Influence on Molecular Interactions
The specific placement of substituents on the phenyl rings or the arrangement of the phenyl rings themselves on the oxazole core (positional isomerism) can have a profound effect on molecular interactions and biological activity. For instance, the parent compound is this compound. Its isomer, 2-phenyl-4-(4-chlorophenyl)-1,3-oxazole, would present a different three-dimensional shape and electrostatic potential to a receptor, likely resulting in a different binding affinity.
Similarly, moving the chloro substituent from the para (4) to the meta (3) or ortho (2) position on the 2-phenyl ring would alter the molecule's geometry and electronic distribution. An ortho substituent, for example, is more likely to induce a twist in the phenyl ring relative to the oxazole plane due to steric hindrance, which could significantly impact how the molecule fits into a binding site.
Studies comparing 2,4-disubstituted oxazoles with their 2,5-disubstituted isomers have shown that the relative orientation of the aryl groups is critical for activity. The 2,4-substitution pattern results in a different vector orientation of the substituents compared to a 2,5- or 4,5-arrangement, which dictates the geometry of interaction with the biological target.
Heteroatom and Ring System Modifications within the Oxazole Core
Bioisosteric replacement is a common strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties. Modifying the oxazole core of this compound by replacing the oxygen or nitrogen heteroatoms can lead to analogs with altered properties.
A frequent bioisosteric replacement for the oxazole ring is the thiazole ring (sulfur in place of oxygen) or the imidazole (B134444) ring (N-H in place of oxygen). researchgate.netchemmethod.com
Oxazole to Thiazole: Sulfur is larger and less electronegative than oxygen, and it has available d-orbitals. This substitution can alter the ring's aromaticity, geometry, and hydrogen bonding capacity. Thiazole derivatives are often more metabolically stable than their oxazole counterparts. Comparative studies have shown that this switch can either increase, decrease, or have no effect on biological activity, depending on the specific target interactions. researchgate.net
Oxazole to Imidazole: Replacing the oxygen with a nitrogen atom introduces a hydrogen bond donor (the N-H proton) and increases the basicity of the ring. This can create new, favorable interactions with a receptor, such as forming a key hydrogen bond, which could significantly enhance binding affinity.
Table 4: Comparison of Biological Activity upon Heteroatom Replacement in Diaryl Heterocycles
| Parent Scaffold (X=O) | Bioisostere (X=S) | Bioisostere (X=NH) | Relative Activity Trend (Illustrative) |
|---|
This illustrative table highlights a common trend observed in SAR studies where replacing the oxygen of an oxazole with sulfur (thiazole) or nitrogen (imidazole) can significantly modulate biological activity.
Conformational Flexibility and its Role in Molecular Recognition
The degree of conformational flexibility is influenced by the nature of the substituents. Bulky ortho substituents on the phenyl rings can create steric hindrance that restricts rotation and locks the molecule into a specific conformation. This conformational constraint can be advantageous if the locked conformation is the bioactive one, as it reduces the entropic penalty of binding. However, if it favors an inactive conformation, the activity will be diminished.
Computational studies and crystallographic data on analogous structures, such as 3-(4-chlorophenyl)-4-phenyl-1,2-oxazole, indicate that the dihedral angles between the heterocyclic core and the attached phenyl rings typically range from 15° to 25°. This non-planar arrangement is a balance between maximizing electronic conjugation (which favors planarity) and minimizing steric clash between the rings. The precise angles and the molecule's ability to adopt different conformations upon binding are key factors in its molecular recognition and subsequent biological effect.
Pharmacophore Identification and Lead Optimization Principles based on this compound Scaffold
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups responsible for their biological activity. For the this compound scaffold, the key pharmacophoric features can be deduced from the analysis of its analogs and their biological effects.
The fundamental pharmacophore of 2,4-diaryloxazoles generally consists of:
An aromatic or heteroaromatic ring at the 2-position.
A second aromatic or heteroaromatic ring at the 4-position.
The central 1,3-oxazole core, which acts as a rigid linker and can participate in hydrogen bonding through its nitrogen and oxygen atoms.
Lead optimization based on this scaffold involves systematic modifications of these key features to enhance potency, selectivity, and pharmacokinetic properties. Key principles include:
Modification of the 2-position Phenyl Ring: The 4-chlorophenyl group is a common starting point for optimization. SAR studies on related oxazole series have shown that the nature and position of substituents on this ring are critical for activity. For instance, in a series of 2-aryl-4-arylsulfonyl-1,3-oxazoles evaluated for anticancer activity, the presence of a halogen (chloro or bromo) at the para-position of the 2-phenyl ring was found to be favorable for activity against certain cancer cell lines. biointerfaceresearch.com The electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of the substituents can modulate target binding affinity.
Modification of the 4-position Phenyl Ring: The unsubstituted phenyl ring at the 4-position offers another site for modification. Introducing substituents on this ring can influence the molecule's orientation within a binding pocket and its ADME (absorption, distribution, metabolism, and excretion) properties. For example, the introduction of polar groups could enhance solubility, while lipophilic groups might improve membrane permeability.
Modification of the Oxazole Core: While the oxazole ring itself is generally maintained for its structural role, modifications at the 5-position can be explored. Introducing small alkyl or functionalized groups at this position can provide additional points of interaction and fine-tune the molecule's activity and properties.
The following table summarizes the general principles of lead optimization for the this compound scaffold based on findings from related diaryloxazole series.
| Modification Site | Rationale for Modification | Potential Impact |
| 2-(4-Chlorophenyl) Ring | Explore electronic and steric effects on target binding. | Altered potency and selectivity. |
| Introduce different halogens (F, Br, I) or other electron-withdrawing/donating groups. | Modulation of pharmacokinetic properties. | |
| 4-Phenyl Ring | Improve solubility, permeability, and metabolic stability. | Enhanced ADME profile. |
| Introduce substituents to probe for additional binding interactions. | Increased potency. | |
| Oxazole Ring (Position 5) | Introduce small substituents for additional interactions. | Fine-tuning of activity. |
| Bioisosteric Replacement of Phenyl Rings | Introduce new interaction points (e.g., hydrogen bonding). | Improved target affinity and selectivity. |
| Modulate overall physicochemical properties. | Enhanced drug-like properties. |
Derivatization Strategies for Targeted Modulations of Molecular Behavior
Derivatization of the this compound scaffold is a key strategy to systematically explore the chemical space around this core and to develop analogs with tailored biological activities and physicochemical properties. The primary sites for derivatization are the two phenyl rings and, to a lesser extent, the 5-position of the oxazole ring.
Strategies focusing on the 2-(4-Chlorophenyl) Ring:
The synthesis of 2,4-diaryloxazoles often involves the condensation of a phenacyl halide with a benzamide. By using substituted benzamides, a variety of analogs with different groups on the 2-phenyl ring can be prepared.
Halogen Substitution: The effect of different halogens (F, Br, I) at the para-position, or moving the chlorine to the ortho- or meta-positions, can be systematically studied. This allows for the fine-tuning of electronic properties and lipophilicity.
Introduction of Electron-Donating and Withdrawing Groups: Groups such as methoxy (-OCH3), methyl (-CH3), nitro (-NO2), or cyano (-CN) can be introduced to probe the electronic requirements for optimal activity.
Introduction of Functional Groups for Further Reaction: Introducing groups like an amino (-NH2) or hydroxyl (-OH) group allows for further derivatization, such as acylation or etherification, to create more complex analogs.
Strategies focusing on the 4-Phenyl Ring:
The 4-phenyl ring is typically introduced from a substituted phenacyl bromide.
Varying Substituents: Similar to the 2-phenyl ring, a range of substituents with varying electronic and steric properties can be introduced on the 4-phenyl ring.
Introduction of Sulfonyl Groups: As demonstrated in studies on related compounds, the introduction of an arylsulfonyl group at the 4-position of the oxazole ring, with further substitutions on the phenyl rings, can lead to potent anticancer agents. biointerfaceresearch.com
Strategies focusing on the 5-Position of the Oxazole Ring:
While the parent compound is unsubstituted at the 5-position, derivatization at this site is synthetically feasible and can impact biological activity.
Addition of Small Alkyl or Functionalized Groups: The introduction of groups like methyl, ethyl, or a hydroxymethyl can provide additional steric bulk or hydrogen bonding capabilities. For instance, in a study of 2-aryl-4-arylsulfonyl-1,3-oxazoles, the 5-position was functionalized with a sulfanyl-acetamide moiety, leading to compounds with significant cytostatic effects. biointerfaceresearch.com
The following table provides examples of derivatization strategies and their potential outcomes, based on the study of analogous 2,4-diaryloxazole structures.
| Parent Scaffold | Derivatization Strategy | Resulting Analog Structure (Example) | Targeted Molecular Behavior Modulation |
| This compound | Introduction of a sulfonyl group at the 4-position and a sulfanyl-acetamide at the 5-position. | 2-[4-(4-Chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | Enhanced anticancer activity. biointerfaceresearch.com |
| This compound | Replacement of the 4-chlorophenyl group with a 4-bromophenyl group and introduction of a sulfonylacetamide at the 5-position. | 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide | Increased anti-proliferative activity against specific cancer cell lines. biointerfaceresearch.com |
| 2-Phenyl-4-phenyl-1,3-oxazole | Introduction of a p-tolylsulfonyl group at the 4-position and a functionalized acetamide at the 5-position. | N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | Cytotoxic activity against specific lung cancer cell lines. biointerfaceresearch.com |
These derivatization strategies, guided by SAR and SPR principles, are essential for the development of novel compounds based on the this compound scaffold with improved therapeutic potential.
Mechanistic Investigations of Molecular Interactions Involving 2 4 Chlorophenyl 4 Phenyl 1,3 Oxazole
In Vitro Biochemical and Biophysical Assays for Target Binding and Modulatory Effects
Enzyme Inhibition Kinetics and Mechanism
No studies detailing the inhibitory effects of 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole on any specific enzyme have been found. Therefore, data on its inhibition constant (Kᵢ), the mechanism of inhibition (e.g., competitive, non-competitive), or its effects on enzyme kinetics are not available.
Receptor Binding Studies
There is no published research on the affinity of this compound for any specific biological receptors. As a result, key parameters such as the dissociation constant (Kₔ) and binding kinetics cannot be reported.
DNA/RNA Interaction Studies
Scientific literature lacks any investigation into the potential interactions between this compound and nucleic acids. Information regarding its binding mode (e.g., intercalation, groove binding), affinity, and sequence selectivity is therefore unknown.
Protein-Ligand Interaction Assays
While general protein-ligand interactions are fundamental to the action of many compounds, specific assays characterizing the binding of this compound to a particular protein are not described in available research.
Cell-Based Assays for Understanding Cellular Responses at a Mechanistic Level
Cellular Uptake and Localization Studies
No studies have been published that visualize or quantify the uptake of this compound into cells. Consequently, there is no information on its ability to cross the cell membrane or its localization within specific cellular compartments or organelles.
Impact on Specific Cellular Pathways (e.g., signaling cascades, metabolic processes)
Direct studies detailing the impact of this compound on specific cellular pathways are not extensively documented. However, research on analogous heterocyclic compounds provides insights into potential mechanisms. For instance, benzo[d]oxazole derivatives have been shown to exert neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway. In studies on β-amyloid-induced PC12 cells, a benzo[d]oxazole compound promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB) nih.govnih.gov. This suggests that the oxazole (B20620) scaffold can be instrumental in modulating pathways related to cell survival and inflammation.
Furthermore, compounds with similar diaryl-heterocycle structures, such as 3,5-diaryl-1,2,4-oxadiazoles, have been found to alter the expression of key genes like cyclin D1, transforming growth factor-beta1 (TGF-β1), and p21, which are critical regulators of the cell cycle and apoptosis nih.gov. Given these precedents, it is plausible that this compound could interact with various signaling cascades, potentially affecting cell proliferation, inflammation, and survival. Further investigation is required to elucidate the specific pathways modulated by this particular compound.
Studies on Apoptosis Induction Mechanisms (Molecular Triggers)
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While apoptosis studies specifically targeting this compound are not available, the broader family of oxadiazole and oxazole derivatives has been shown to trigger this process.
A novel series of 3,5-diaryl-1,2,4-oxadiazoles were identified as potent inducers of apoptosis, demonstrating selectivity for tumor cells nih.gov. Mechanistic studies revealed that these compounds alter the expression of genes critically involved in cell cycle control and apoptosis, such as cyclin D1 and p21 nih.gov. The study identified the tail-interacting protein 47, an insulin-like growth factor-II receptor binding protein, as a molecular target through photoaffinity labeling nih.gov. This suggests that related oxazole compounds might initiate apoptosis by interacting with specific proteins involved in cell growth and survival pathways.
Further research on other heterocyclic scaffolds indicates that apoptosis can be triggered through various molecular triggers, including the modulation of the Bax/Bcl-2 protein ratio and the activation of caspases, which are key executioners of the apoptotic process nih.govnih.gov. For the this compound scaffold to be evaluated as a potential therapeutic agent, studies to identify its molecular triggers for apoptosis would be essential.
Computational Approaches to Ligand-Target Recognition
Computational methods are indispensable tools for predicting and understanding how a small molecule like this compound might interact with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in structure-based drug design for identifying potential drug candidates.
| Compound | Structure | Docking Score | Interacting Residues |
|---|---|---|---|
| Analogue 4a | 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | -5.251 | Cys797, Leu792, Met793 |
| Analogue 4c | 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | -5.433 | Cys797, Leu792, Met793 |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. MD simulations can reveal the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules over time mdpi.comnih.gov.
For various heterocyclic compounds, including isoxazole (B147169) and benzimidazole (B57391) derivatives, MD simulations have been used to validate docking results and understand the dynamic behavior of the ligand-receptor complex mdpi.comdntb.gov.uanih.gov. These simulations often analyze metrics like the root mean square deviation (RMSD) to assess the stability of the complex. Lower RMSD values that plateau over the simulation time suggest a stable binding interaction nih.gov. Such studies are crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment researchgate.net.
Calculating the binding free energy is a more rigorous method to predict ligand affinity than docking scores. Free Energy Perturbation (FEP) is a powerful technique based on statistical mechanics used to compute free-energy differences between two states, such as the binding of two different ligands to a protein cresset-group.comwikipedia.orgcresset-group.com. FEP calculations can provide highly accurate predictions of relative binding affinities, often within 1-2 kcal/mol of experimental values, making them valuable in lead optimization cresset-group.comnih.gov.
The process involves "alchemically" transforming one ligand into another in a series of steps, both in solution and when bound to the protein, to calculate the relative binding free energy (ΔΔG) cresset-group.comnih.gov. While computationally intensive, the increasing power of GPUs has made FEP a more accessible tool in drug discovery cresset-group.com. For FEP to be successful, a high-quality starting structure of the protein-ligand complex is essential, and the ligands being compared should not be too dissimilar cresset-group.comvu.nl.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles applied to the this compound Scaffold
Both SBDD and LBDD are foundational strategies in modern drug discovery that could be applied to the this compound scaffold.
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, obtained from methods like X-ray crystallography or NMR spectroscopy nih.govnih.gov. Once the 3D structure and the binding site are known, ligands can be designed or screened in silico to fit the site with high affinity and selectivity. The molecular docking and dynamics simulations discussed previously are core components of the SBDD workflow nih.gov. This iterative process of designing, synthesizing, and testing compounds based on structural insights can significantly accelerate the discovery of potent drug candidates nih.gov. The oxazole scaffold is a versatile platform that can be modified to optimize interactions with a specific target's binding pocket researchgate.netmdpi.com.
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown, but a set of molecules that bind to it (ligands) have been identified nih.govbiosolveit.degardp.org. LBDD methods analyze the common structural and chemical features of these known active ligands to build a model, or pharmacophore, that defines the essential properties required for biological activity nih.govmdpi.com. This pharmacophore model is then used as a template to search for new compounds with similar properties in large chemical databases or to guide the design of novel molecules. Quantitative structure-activity relationship (QSAR) models are another key LBDD tool, which correlate the chemical structures of compounds with their biological activities to predict the potency of new analogues mdpi.com. Given the prevalence of the oxazole motif in bioactive compounds, a ligand-based approach could be highly effective in discovering new therapeutic agents based on the this compound scaffold nih.govmdpi.com.
Role of Halogen Bonding in Molecular Recognition of Chlorophenyl Analogs
The substitution of a hydrogen atom with a halogen, such as chlorine, on a phenyl ring can significantly influence a molecule's intermolecular interactions and, consequently, its molecular recognition properties. In the context of this compound and its analogs, the chlorine atom introduces the potential for halogen bonding, a non-covalent interaction that has gained increasing recognition for its role in crystal engineering and biological systems. This section explores the mechanistic investigations into how the chlorophenyl group, through halogen bonding, contributes to the molecular recognition of these oxazole derivatives.
Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In chlorophenyl-substituted oxazoles, the chlorine atom can act as a halogen bond donor, interacting with various acceptor atoms such as oxygen, nitrogen, or even other chlorine atoms in neighboring molecules. These interactions, although often considered weak, can play a crucial role in determining the solid-state packing of molecules and their binding affinity to biological targets.
Research on structurally related compounds provides valuable insights into the nature and significance of these interactions. Crystal structure analyses of various chlorophenyl-substituted heterocyclic compounds, including isoxazoles and thiazoles, have revealed the presence of short contacts involving the chlorine atom, indicative of halogen bonding.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 48.7 |
| H···C/C···H | 22.2 |
| Cl···H/H···Cl | 8.8 |
| H···O/O···H | 8.2 |
| H···N/N···H | 5.1 |
Data sourced from the Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. nih.gov
The data clearly indicates that while H···H and H···C interactions are the most dominant, the Cl···H/H···Cl contacts make a notable contribution of 8.8% to the molecular surface, underscoring the importance of the chlorine atom in the supramolecular assembly. nih.gov These interactions, characterized by specific distances and angles, are a hallmark of halogen bonding's role in molecular recognition.
Similarly, a study on 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, another structural analog, reinforces the significance of chlorine-mediated interactions. The Hirshfeld surface analysis of this compound reveals that Cl···H/H···Cl contacts contribute to 11.4% of the crystal packing. kayseri.edu.tr
Further evidence comes from the crystal structure of 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole, where weak C—H···O and C—H···N interactions are observed. nih.gov In this case, a hydrogen atom from the chlorinated phenyl ring participates in a bifurcated hydrogen bond with both the nitrogen and oxygen atoms of a neighboring molecule, showcasing the versatility of interactions involving the chlorophenyl moiety. nih.gov
The following table summarizes key interaction distances found in the crystal structure of this dihydro-oxazole analog, providing a quantitative measure of the proximity of the interacting atoms.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C12—H12···N1 | 0.95 | 2.74 | 3.657 | 163 |
| C12—H12···O1 | 0.95 | 2.65 | 3.390 | 135 |
Geometric parameters for intermolecular contacts in 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole. nih.gov
Future Research Directions and Unexplored Avenues in 2 4 Chlorophenyl 4 Phenyl 1,3 Oxazole Research
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
Future research will likely prioritize the development of synthetic protocols for 2-(4-chlorophenyl)-4-phenyl-1,3-oxazole that are not only efficient but also environmentally benign. Traditional methods such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, are being reimagined using green chemistry principles. wikipedia.org A significant area of exploration is the refinement of the van Leusen oxazole (B20620) synthesis, which constructs the oxazole ring from aldehydes and tosylmethylisocyanide (TosMIC). nih.govmdpi.com
Key advancements are expected in the following areas:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Catalyst Innovation: Research into novel catalysts, such as copper-catalyzed methods, may offer milder reaction conditions and higher yields. researchgate.net
Green Solvents: The replacement of volatile organic solvents with more sustainable alternatives like water or deep eutectic solvents is a critical goal. Modified van Leusen protocols using water as a solvent have already shown promise. nih.gov
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability, making it an attractive platform for optimizing oxazole production. acs.org
A comparative table of traditional versus emerging sustainable synthetic methods is presented below.
| Method | Traditional Approach | Future Sustainable Approach | Potential Advantages |
| Energy Input | Conventional reflux heating (hours) | Microwave irradiation or sonication (minutes) | Drastic reduction in energy consumption and reaction time. |
| Solvents | Dichloromethane, Toluene, DMF | Water, Ethanol, Deep Eutectic Solvents | Reduced environmental impact and improved safety profile. |
| Catalysis | Stoichiometric acid/base reagents | Recyclable catalysts (e.g., copper-based) | Lower waste generation and cost-effectiveness. |
| Process | Batch synthesis | Continuous flow synthesis | Enhanced safety, scalability, and process control. |
Exploration of Advanced Materials Science Applications Based on Oxazole Core Properties
The rigid, planar, and aromatic nature of the diaryl-oxazole core imparts valuable photophysical properties that are ripe for exploration in materials science. The conjugated π-system of this compound suggests significant potential as a functional motif in advanced materials.
Future research avenues include:
Organic Light-Emitting Diodes (OLEDs): Diaryl-substituted 1,3,4-oxadiazoles, close structural relatives, are known to be effective electron-transporting materials in OLEDs. rsc.org The 1,3-oxazole core could be similarly exploited, with research focusing on tuning the emission spectra by modifying the phenyl substituents to create novel emitters or host materials.
Fluorescent Sensors and Probes: The inherent fluorescence of the oxazole scaffold can be harnessed to develop chemosensors. mdpi.comresearchgate.net Future work could involve functionalizing the phenyl rings with specific binding moieties to create highly selective and sensitive fluorescent "turn-on" or "turn-off" sensors for detecting metal ions (e.g., Zn²⁺, Cd²⁺) or biologically important anions. mdpi.comnih.gov Naphthoxazole-based compounds have already been developed as effective probes for detecting singlet oxygen. nih.gov
Non-linear Optical (NLO) Materials: The delocalized electron system in diaryl oxazoles makes them candidates for NLO applications, which are crucial for technologies like optical data storage and telecommunications.
Integration of Artificial Intelligence and Machine Learning in Oxazole Design and Synthesis
Key areas for integration include:
Predictive Bioactivity Modeling: ML algorithms, such as random forests and convolutional neural networks, can be trained on existing data to predict the biological activity of virtual oxazole derivatives against various targets (e.g., kinases, enzymes). nih.govgithub.ioresearchgate.net This allows for the in silico screening of vast chemical libraries to identify the most promising candidates for synthesis.
Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to target oxazole structures. nih.govyoutube.com These systems learn from millions of published reactions to identify the most plausible and effective pathways, including reaction conditions and potential catalysts. zamann-pharma.com
Automated Synthesis: The integration of AI-planned synthetic routes with robotic platforms enables the automated, high-throughput synthesis of oxazole libraries. synthiaonline.com This approach minimizes manual labor, enhances reproducibility, and allows chemists to focus on more complex, creative tasks.
| AI/ML Application | Description | Impact on Oxazole Research |
| Bioactivity Prediction | Uses ML models to forecast the biological effects of novel compounds. | Enables rapid virtual screening of thousands of potential oxazole derivatives, prioritizing synthesis efforts. |
| Retrosynthesis Planning | AI algorithms propose step-by-step synthetic pathways to a target molecule. | Accelerates the design of efficient and novel routes to complex oxazoles, reducing trial-and-error. |
| Reaction Optimization | ML models predict optimal reaction conditions (temperature, solvent, catalyst). | Improves yields and purity while minimizing waste and development time. |
| Automated Synthesis | AI-planned routes are executed by robotic systems. | Facilitates high-throughput synthesis of oxazole libraries for screening and optimization. |
Detailed Mechanistic Elucidation of Off-Target Interactions for Broad Biological Activity
Many oxazole derivatives exhibit a wide range of biological activities, suggesting they may interact with multiple biological targets—a concept known as polypharmacology. nih.gov While this can be advantageous for treating complex diseases, it also necessitates a deeper understanding of off-target effects. Future research must move beyond identifying primary targets to map the broader interaction profile of compounds like this compound.
Prospective research should focus on:
Target Profiling: Large-scale screening of the oxazole core against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify both intended and unintended interactions. Oxazoles are known to target microtubules, protein kinases, and DNA topoisomerases, among others. nih.gov
Structural Biology: Co-crystallization of the oxazole compound with its various target proteins can reveal the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving binding. This structural insight is crucial for rationally designing derivatives with improved selectivity or desired polypharmacological profiles.
Chemoproteomics: Employing chemical probes based on the oxazole scaffold to identify binding partners in complex biological systems, providing an unbiased view of the compound's interactome.
Investigation of Supramolecular Chemistry and Self-Assembly of Oxazole Derivatives
The assembly of molecules into ordered, higher-level structures through non-covalent interactions is the focus of supramolecular chemistry. The planar, aromatic structure of this compound makes it an excellent candidate for forming well-defined supramolecular architectures.
Future investigations could explore:
Crystal Engineering: Systematically studying how modifications to the phenyl rings influence the crystal packing. Analysis of similar structures reveals the importance of weak interactions such as C-H···N, C-H···Cl, and π–π stacking in directing the solid-state architecture. Understanding these interactions allows for the design of crystalline materials with specific properties.
Self-Assembled Monolayers (SAMs): Investigating the ability of functionalized oxazole derivatives to form ordered monolayers on surfaces like gold or silicon. Such SAMs could find applications in molecular electronics or as functional coatings.
Liquid Crystals: Introducing long alkyl chains or other mesogenic groups to the oxazole core could induce liquid crystalline phases. These materials are fundamental to display technologies and could be a novel application for this scaffold.
Advanced Analytical Techniques for Real-Time Monitoring of Oxazole Reactions
To fully optimize the synthesis of this compound, a shift from traditional post-reaction analysis to real-time, in-situ monitoring is necessary. Process Analytical Technology (PAT) provides tools for understanding and controlling reaction dynamics as they happen. researchgate.net
Future research should incorporate:
In-situ Spectroscopy: Techniques like ReactIR (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without sampling. researchgate.netyoutube.com This provides invaluable kinetic data and insight into reaction mechanisms.
Real-Time Chromatography: Automated High-Performance Liquid Chromatography (HPLC) systems can be integrated directly into a reactor to provide real-time data on reaction progress and purity profiles. researchgate.net
Focused Beam Reflectance Measurement (FBRM): For crystallization processes, FBRM can monitor particle size and count in real-time, ensuring consistent and optimal crystal formation, which is critical for the purity and handling of the final product. researchgate.net
Development of Prodrug Strategies or Delivery Systems (focused on chemical modification, not clinical application)
A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo. This strategy is often used to improve properties such as solubility, permeability, or stability. For a compound like this compound, which is relatively hydrophobic, a prodrug approach could enhance its pharmacokinetic profile.
Future chemical research in this area could involve:
Introduction of Solubilizing Groups: A key strategy would be the synthetic introduction of a functional handle, such as a hydroxyl or amino group, onto one of the phenyl rings. This handle could then be chemically modified.
Ester and Carbamate Prodrugs: The introduced hydroxyl or amino group could be converted into a bioreversible ester or carbamate. These groups are often cleaved by esterase enzymes in the body to release the active parent compound.
Phosphate Prodrugs: Converting a synthetically added hydroxyl group into a phosphate ester can dramatically increase aqueous solubility. The phosphate group is typically cleaved by alkaline phosphatases in vivo.
The table below outlines potential chemical modifications for a prodrug strategy.
| Prodrug Linkage | Functional Group to Introduce | Cleavage Mechanism | Primary Goal |
| Ester | Hydroxyl (-OH) | Esterases | Enhance permeability or create targeted release. |
| Carbamate | Amino (-NH₂) | Esterases/Amidases | Modulate solubility and metabolic stability. |
| Phosphate | Hydroxyl (-OH) | Alkaline Phosphatases | Significantly increase aqueous solubility. |
Exploration of this compound as a Precursor for Complex Molecular Architectures
The intrinsic chemical reactivity of the this compound scaffold presents a fertile ground for the construction of more elaborate and complex molecular structures. While direct and extensive research on this specific oxazole as a synthetic precursor is still an emerging area, the known reactivity of the oxazole ring and its appended phenyl and chlorophenyl groups offers several predictable and largely unexplored avenues for its application as a versatile building block in organic synthesis. Future research can be strategically directed towards leveraging its reactivity for the synthesis of novel heterocyclic systems and functionalized derivatives with potential applications in medicinal chemistry and materials science.
The exploration of this compound as a precursor can be systematically approached by targeting three main reactive domains of the molecule: the oxazole ring itself, the phenyl substituent at the 4-position, and the chlorophenyl moiety at the 2-position. Each of these sites offers unique opportunities for chemical modification and elaboration.
Functionalization of the Oxazole Ring: The oxazole ring in 2,4-diaryl-substituted derivatives is known to be susceptible to both electrophilic substitution and metallation at the C5 position. Although the oxazole ring is generally considered to be electron-rich, the presence of two aryl substituents can influence its reactivity. Future investigations could focus on direct C-H functionalization at the 5-position, which would provide a direct route to 2,4,5-trisubstituted oxazoles.
Furthermore, the oxazole ring can participate in cycloaddition reactions. researchgate.net Specifically, the [4+2] Diels-Alder cycloaddition, where the oxazole acts as the diene, is a powerful tool for the synthesis of highly substituted pyridines and furans. researchgate.net The reaction of this compound with various dienophiles, such as alkenes and alkynes, could lead to the formation of complex polycyclic and heterocyclic architectures that are otherwise difficult to access.
Modification of the Phenyl and Chlorophenyl Rings: The peripheral aryl groups of the molecule serve as handles for further functionalization using well-established aromatic substitution methodologies. The phenyl ring at the 4-position can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, to introduce additional functional groups. These newly introduced groups can then be used for subsequent transformations, expanding the molecular complexity.
Similarly, the chlorophenyl ring at the 2-position offers opportunities for cross-coupling reactions. The chlorine atom can be replaced with other functional groups through transition-metal-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, thereby enabling the synthesis of a diverse library of derivatives.
Ring Transformation Reactions: Another promising, yet underexplored, avenue is the investigation of ring-opening and rearrangement reactions of the oxazole core. Under specific conditions, the oxazole ring can be cleaved to generate reactive intermediates that can be trapped to form new heterocyclic or acyclic structures. For instance, treatment with strong bases can lead to deprotonation and subsequent ring-opening to form an isonitrile intermediate, which could then be utilized in further synthetic transformations.
Q & A
Basic: How can I determine the crystal structure of 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole using X-ray crystallography?
Answer:
- Experimental Design : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Venture diffractometer. Refine the structure using SHELXL (for small-molecule refinement) to resolve anisotropic displacement parameters and validate bond lengths/angles .
- Visualization : Employ ORTEP-3 to generate thermal ellipsoid diagrams at 50% probability, ensuring accurate representation of molecular geometry .
- Data Processing : Utilize WinGX to integrate diffraction data, resolve phase problems, and prepare CIF files for publication .
- Validation : Cross-check crystallographic data (e.g., R-factor, C–C bond distances) against similar oxazole derivatives reported in Acta Crystallographica Section E .
Basic: What safety precautions should be taken when handling chlorinated oxazole derivatives in the lab?
Answer:
- Hazard Mitigation : Review safety data sheets (SDS) for structurally related compounds (e.g., 3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid) to identify risks such as toxicity or reactivity .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to chlorinated aromatic intermediates .
- Waste Disposal : Segregate halogenated waste according to institutional guidelines, referencing protocols for analogous heterocycles .
Basic: How can I confirm the molecular structure of this compound using spectroscopic methods?
Answer:
- NMR Analysis : Compare and NMR chemical shifts with literature values for phenyl-oxazole systems. For example, the deshielded protons on the oxazole ring typically resonate at δ 7.8–8.2 ppm .
- Mass Spectrometry : Validate the molecular ion peak using high-resolution mass spectrometry (HRMS). The exact mass should match the calculated value (e.g., CHClNO: 255.0453 g/mol) .
Advanced: How can I resolve contradictions between crystallographic data and spectroscopic results for this compound?
Answer:
- Data Cross-Validation : Re-examine refinement parameters in SHELXL (e.g., ADPs, twinning) to rule out crystallographic artifacts .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) data .
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to compare optimized geometries with experimental X-ray/NMR results .
Advanced: What synthetic strategies optimize the yield of this compound?
Answer:
- Microwave-Assisted Synthesis : Adapt protocols from pyrazole-oxazole hybrids (e.g., 4-(imidazolyl)pyrazoles) using controlled microwave irradiation (100–120°C, 30 min) to enhance reaction efficiency .
- Catalytic Systems : Test Pd/C or CuI catalysts in cyclocondensation reactions between 4-chlorobenzaldehyde and phenylacetylene derivatives .
- Purification : Use column chromatography with silica gel (hexane/EtOAc, 4:1) to isolate the product, monitoring purity via TLC (R ≈ 0.5) .
Advanced: How do electronic effects of the 4-chlorophenyl group influence the reactivity of the oxazole ring?
Answer:
- Electrophilic Substitution : The electron-withdrawing chloro group deactivates the phenyl ring, directing electrophiles to the oxazole’s C5 position. Use Hammett σ constants to predict substituent effects .
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The oxazole’s LUMO is typically localized at the C2 position, facilitating nucleophilic attacks .
- Experimental Probes : Perform Suzuki-Miyaura coupling on the oxazole ring to compare reaction rates with non-chlorinated analogs .
Advanced: How can I analyze intermolecular interactions in the crystal packing of this compound?
Answer:
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify close contacts (e.g., C–H···π, π–π stacking) contributing to lattice stability .
- Packing Diagrams : Generate diagrams with Mercury software, highlighting halogen bonds (Cl···N/O) and their role in supramolecular assembly .
- Thermal Analysis : Correlate TGA/DSC data with crystallographic results to assess stability influenced by packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
